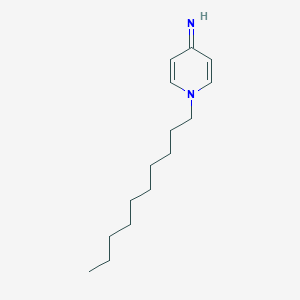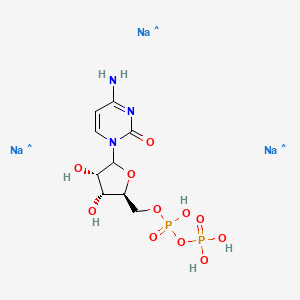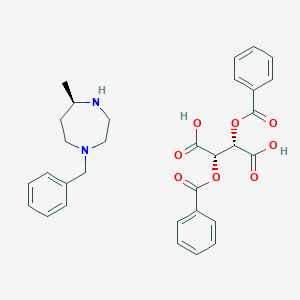
(R)-1-Benzyl-5-methyl-1,4-diazepane x((2S,3S)-2,3-bis(benzoyloxy)succinate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-1-Benzyl-5-methyl-1,4-diazepane x((2S,3S)-2,3-bis(benzoyloxy)succinate) is a chiral compound that consists of a diazepane ring substituted with a benzyl group and a methyl group, paired with a succinate ester. The compound’s chirality is denoted by the ® and (2S,3S) configurations, indicating the spatial arrangement of its atoms.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-Benzyl-5-methyl-1,4-diazepane involves the formation of the diazepane ring, followed by the introduction of the benzyl and methyl groups. The succinate ester is then attached to the diazepane ring. The reaction conditions typically involve the use of catalysts and specific temperature and pressure settings to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
®-1-Benzyl-5-methyl-1,4-diazepane x((2S,3S)-2,3-bis(benzoyloxy)succinate) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The benzyl and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, ®-1-Benzyl-5-methyl-1,4-diazepane x((2S,3S)-2,3-bis(benzoyloxy)succinate) is used as a chiral building block for the synthesis of more complex molecules. Its unique structure allows for the creation of stereochemically pure compounds.
Biology
In biological research, this compound can be used to study the effects of chirality on biological activity. It may serve as a model compound for investigating enzyme-substrate interactions and other biochemical processes.
Medicine
In medicine, the compound’s potential therapeutic properties are explored. Its structure may be modified to develop new drugs with specific biological activities, such as enzyme inhibitors or receptor agonists.
Industry
In the industrial sector, ®-1-Benzyl-5-methyl-1,4-diazepane x((2S,3S)-2,3-bis(benzoyloxy)succinate) can be used in the production of pharmaceuticals, agrochemicals, and other fine chemicals. Its chiral nature makes it valuable for producing enantiomerically pure products.
Mecanismo De Acción
The mechanism of action of ®-1-Benzyl-5-methyl-1,4-diazepane x((2S,3S)-2,3-bis(benzoyloxy)succinate) involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chirality plays a crucial role in its binding affinity and selectivity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparación Con Compuestos Similares
Similar Compounds
- ®-1-Benzyl-5-methyl-1,4-diazepane
- (2S,3S)-2,3-bis(benzoyloxy)succinate
- Other diazepane derivatives with different substituents
Uniqueness
The uniqueness of ®-1-Benzyl-5-methyl-1,4-diazepane x((2S,3S)-2,3-bis(benzoyloxy)succinate) lies in its specific chiral configuration and the combination of functional groups. This makes it a valuable compound for studying the effects of chirality on chemical and biological properties.
Propiedades
Fórmula molecular |
C31H34N2O8 |
|---|---|
Peso molecular |
562.6 g/mol |
Nombre IUPAC |
(5R)-1-benzyl-5-methyl-1,4-diazepane;(2S,3S)-2,3-dibenzoyloxybutanedioic acid |
InChI |
InChI=1S/C18H14O8.C13H20N2/c19-15(20)13(25-17(23)11-7-3-1-4-8-11)14(16(21)22)26-18(24)12-9-5-2-6-10-12;1-12-7-9-15(10-8-14-12)11-13-5-3-2-4-6-13/h1-10,13-14H,(H,19,20)(H,21,22);2-6,12,14H,7-11H2,1H3/t13-,14-;12-/m01/s1 |
Clave InChI |
UNKLSFBBSLTRHL-YRYNKSPCSA-N |
SMILES isomérico |
C[C@@H]1CCN(CCN1)CC2=CC=CC=C2.C1=CC=C(C=C1)C(=O)O[C@@H]([C@@H](C(=O)O)OC(=O)C2=CC=CC=C2)C(=O)O |
SMILES canónico |
CC1CCN(CCN1)CC2=CC=CC=C2.C1=CC=C(C=C1)C(=O)OC(C(C(=O)O)OC(=O)C2=CC=CC=C2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


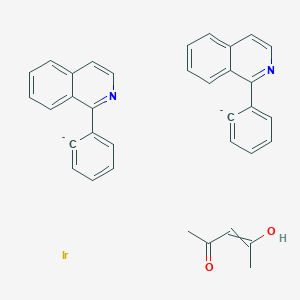
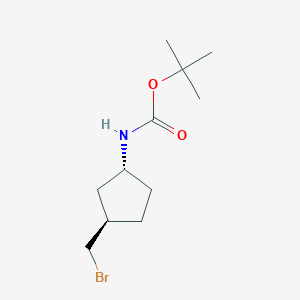
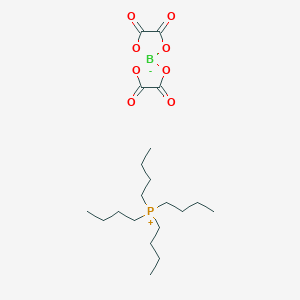
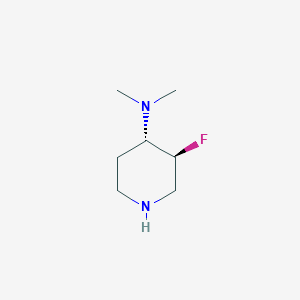
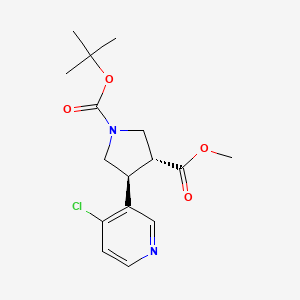
![Methyl 3-amino-6-fluorothieno[3,2-b]pyridine-2-carboxylate](/img/structure/B12822223.png)
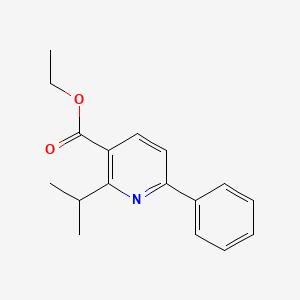
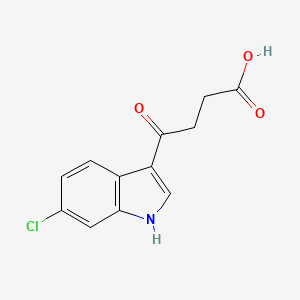
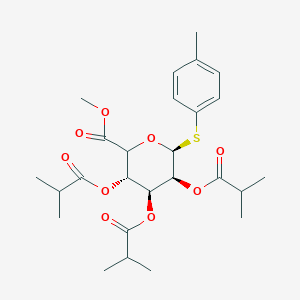

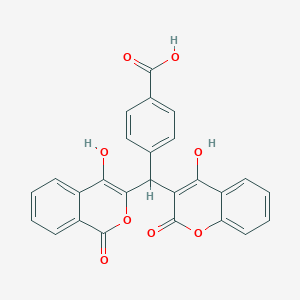
![N-[2-(1,1-dioxothietan-3-yl)ethyl]acetamidine](/img/structure/B12822270.png)
